molecular formula C22H28N4O4S B10885556 1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10885556
M. Wt: 444.5 g/mol
InChI Key: MPISFELVZBGMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-BENZYL-4-PIPERIDYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Piperazine Formation: The benzylated piperidine is reacted with ethylenediamine to form the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Reduction: The benzyl group can be removed through hydrogenolysis.

    Substitution: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Debenzylated products: From the removal of the benzyl group.

    Substituted piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1-BENZYL-4-PIPERIDYL)-4-PIPERAZINE: Lacks the nitrophenylsulfonyl group.

    4-NITROPHENYL PIPERAZINE: Lacks the benzylpiperidyl group.

    1-BENZYL-4-PIPERIDYL PIPERAZINE: Lacks the nitrophenylsulfonyl group.

Uniqueness

1-(1-BENZYL-4-PIPERIDYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the benzylpiperidyl and nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C22H28N4O4S/c27-26(28)21-6-8-22(9-7-21)31(29,30)25-16-14-24(15-17-25)20-10-12-23(13-11-20)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2

InChI Key

MPISFELVZBGMJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.